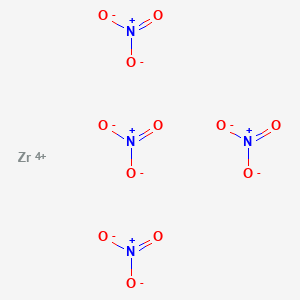

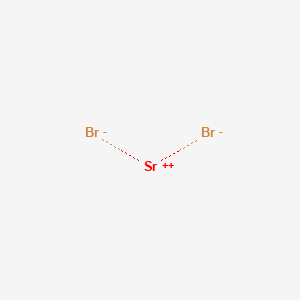

![molecular formula C18H18N2O7S B079316 (6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 10390-44-0](/img/structure/B79316.png)

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as Cefpodoxime proxetil, is a third-generation oral cephalosporin antibiotic. It is used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Cefpodoxime proxetil is a prodrug that is converted to its active form, cefpodoxime, after administration.

Mechanism Of Action

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits the cross-linking of peptidoglycan chains. This leads to the weakening and eventual lysis of the bacterial cell wall, resulting in bacterial death.

Biochemical And Physiological Effects

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has been shown to have a broad spectrum of activity against various bacteria. It has good bioavailability after oral administration and is rapidly absorbed from the gastrointestinal tract. (6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil is excreted primarily in the urine and has a half-life of approximately 2-3 hours in adults.

Advantages And Limitations For Lab Experiments

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has several advantages for use in laboratory experiments. It is a well-established antibiotic with a known mechanism of action and has been extensively studied for its antibacterial activity. It is also readily available and relatively inexpensive. However, one limitation of cefpodoxime proxetil is that it is only effective against bacteria that are susceptible to its mechanism of action.

Future Directions

There are several future directions for research on cefpodoxime proxetil. One area of interest is the development of new formulations or delivery systems to improve its pharmacokinetics and pharmacodynamics. Another area of research is the investigation of its potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further studies are needed to evaluate its safety and efficacy in various patient populations, such as children and elderly patients.

Synthesis Methods

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil can be synthesized via a multistep process. The first step involves the protection of the amino group of 7-aminocephalosporanic acid (7-ACA) with a phenoxyacetyl group. The protected 7-ACA is then reacted with 3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid to form cefpodoxime proxetil.

Scientific Research Applications

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has been extensively studied for its antibacterial activity against various gram-positive and gram-negative bacteria. It has been shown to be effective against strains of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, among others. (6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has also been studied for its pharmacokinetics and pharmacodynamics, as well as its safety and tolerability in various patient populations.

properties

CAS RN |

10390-44-0 |

|---|---|

Product Name |

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Molecular Formula |

C18H18N2O7S |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H18N2O7S/c1-10(21)26-7-11-9-28-17-14(16(23)20(17)15(11)18(24)25)19-13(22)8-27-12-5-3-2-4-6-12/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)/t14-,17-/m1/s1 |

InChI Key |

WJJYDNKVEGMTBM-RHSMWYFYSA-N |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)O |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)O |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)

![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)